molecular formula C10H19NO B13654171 8-(Ethylamino)cyclooct-4-en-1-ol

8-(Ethylamino)cyclooct-4-en-1-ol

Cat. No.: B13654171
M. Wt: 169.26 g/mol
InChI Key: YFKFCUULKQRIKK-ARJAWSKDSA-N
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Description

8-(Ethylamino)cyclooct-4-en-1-ol is an organic compound with the molecular formula C10H19NO It is a cyclic olefin with a hydroxyl group and an ethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Ethylamino)cyclooct-4-en-1-ol can be achieved through several methods. One common approach involves the ring-opening metathesis polymerization (ROMP) of cyclic olefins, followed by functionalization with an ethylamino group. The reaction conditions typically involve the use of a ruthenium-based catalyst, such as the second-generation Hoveyda–Grubbs catalyst, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale ROMP processes, followed by purification and functionalization steps. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(Ethylamino)cyclooct-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the cyclooctene ring can be reduced to form a saturated cyclooctane derivative.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclooct-4-en-1-one or cyclooct-4-en-1-al.

    Reduction: Formation of 8-(Ethylamino)cyclooctanol.

    Substitution: Formation of various substituted cyclooctene derivatives.

Scientific Research Applications

8-(Ethylamino)cyclooct-4-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 8-(Ethylamino)cyclooct-4-en-1-ol involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical reactions. The compound’s unique structure allows it to modulate specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclooct-4-en-1-ol: A similar compound without the ethylamino group.

    Cyclooct-4-en-1-one: An oxidized derivative of cyclooct-4-en-1-ol.

    Cyclooctane: A saturated derivative of cyclooct-4-en-1-ol.

Uniqueness

8-(Ethylamino)cyclooct-4-en-1-ol is unique due to the presence of both the ethylamino and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

(4Z)-8-(ethylamino)cyclooct-4-en-1-ol

InChI

InChI=1S/C10H19NO/c1-2-11-9-7-5-3-4-6-8-10(9)12/h3-4,9-12H,2,5-8H2,1H3/b4-3-

InChI Key

YFKFCUULKQRIKK-ARJAWSKDSA-N

Isomeric SMILES

CCNC1CC/C=C\CCC1O

Canonical SMILES

CCNC1CCC=CCCC1O

Origin of Product

United States

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